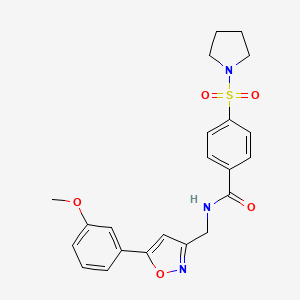

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S/c1-29-19-6-4-5-17(13-19)21-14-18(24-30-21)15-23-22(26)16-7-9-20(10-8-16)31(27,28)25-11-2-3-12-25/h4-10,13-14H,2-3,11-12,15H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYUUKPMXDYVMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Benzamide Derivatives ()

Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) share a benzamide-thiazole scaffold but differ in substituents and heterocyclic cores compared to the target compound. Key distinctions include:

- Core Heterocycle: Thiazole (4d, 4h) vs. Isoxazole (target).

- Substituents : Pyridinyl groups in 4d/4h vs. 3-methoxyphenyl in the target. The methoxy group may improve membrane permeability.

- Sulfonamide Group: The target’s pyrrolidine sulfonamide is absent in 4d/4h, which instead feature morpholine or dimethylamino groups. Sulfonamides are often linked to enhanced target specificity .

Table 1: Physicochemical and Structural Comparison

| Compound | Core Structure | Key Substituents | Melting Point (°C) | Biological Activity |

|---|---|---|---|---|

| Target Compound | Isoxazole | 3-Methoxyphenyl, Pyrrolidine-SO₂ | Not reported | Hypothesized enzyme inhibition |

| 4d (Thiazole-Benzamide) | Thiazole | Pyridinyl, Morpholinomethyl | 178–180 | Potential antimicrobial |

| 4h (Thiazole-Benzamide) | Thiazole | Pyridinyl, Dimethylaminomethyl | 165–167 | Undefined bioactivity |

1,3,4-Oxadiazole-Benzamide Derivatives ()

Compounds LMM5 and LMM11 are 1,3,4-oxadiazole derivatives with benzamide-sulfonamide motifs. For example, LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) demonstrates antifungal activity against Candida albicans via thioredoxin reductase inhibition. Key comparisons:

- Substituent Effects : LMM5’s 4-methoxyphenyl group vs. the target’s 3-methoxyphenyl may lead to divergent spatial interactions.

Pyrazole-Isoxazole Hybrids ()

Compounds like 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide integrate isoxazole with pyrazole rings. Unlike the target, these hybrids feature carbothioamide groups instead of benzamide-sulfonamide linkages. Carbothioamides are more nucleophilic, which could influence reactivity and metabolic pathways .

Structurally Diverse Benzamides ()

Example 53 from (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) includes a chromen-4-one and pyrazolopyrimidine system. While it shares a benzamide group, its complex scaffold targets different pathways (e.g., kinase inhibition), highlighting the diversity of benzamide applications .

Research Findings and Hypotheses

- Structural Advantages : The target’s isoxazole-pyrrolidine sulfonamide combination may offer balanced lipophilicity and solubility, critical for oral bioavailability.

- Potential Mechanisms: Sulfonamides in LMM5 and the target compound suggest possible enzyme inhibition, but the isoxazole core might confer selectivity over oxadiazoles or thiazoles .

- Gaps in Data: No direct biological data for the target compound are available in the provided evidence. Comparative studies with analogs (e.g., LMM5, 4d) are needed to validate its efficacy.

Q & A

Q. What are the key synthetic routes for N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization: (i) construction of the isoxazole core via cyclization of nitrile oxides with alkynes, (ii) introduction of the 3-methoxyphenyl group, and (iii) coupling the sulfonylated benzamide moiety. Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cycloadditions), and catalysts like triethylamine for amide bond formation . Yield optimization may require adjusting stoichiometry of sulfonyl chloride derivatives and monitoring via TLC .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

High-resolution mass spectrometry (HRMS) and H/C NMR are essential for structural confirmation. For example, the isoxazole proton resonates near δ 6.5–7.5 ppm, while the pyrrolidine sulfonyl group shows distinct C signals at ~45–50 ppm (pyrrolidine carbons) and 110–115 ppm (sulfonyl) . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. How can researchers design assays to evaluate the biological activity of this compound?

Initial screening should focus on target-specific assays (e.g., enzyme inhibition for kinases or proteases) due to the sulfonamide group’s known role in binding catalytic sites . Cell-based assays (e.g., cytotoxicity in cancer lines) require IC determination using MTT or resazurin assays. Dose-response curves (0.1–100 µM) and controls for solvent interference (e.g., DMSO ≤0.1%) are critical .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve the compound’s efficacy?

Systematic modifications include:

- Isoxazole substituents : Replace 3-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to assess electronic effects on binding.

- Sulfonamide group : Compare pyrrolidine with piperidine or morpholine rings to evaluate steric and hydrogen-bonding contributions .

Biological data should be analyzed using multivariate regression to correlate substituent properties (Hammett σ, π) with activity .

Q. What strategies resolve contradictions in synthetic yields or unexpected by-products?

If low yields occur during sulfonylation:

- Reaction monitoring : Use F NMR (if fluorinated reagents) or inline IR to track intermediate formation.

- By-product analysis : Isolate impurities via preparative TLC and characterize via MS/MS to identify competing pathways (e.g., over-sulfonylation) . Adjust protecting groups (e.g., tert-butyl for amines) to block undesired reactivity .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PFOR enzyme PDB: 4Y0) to predict binding poses. Focus on interactions between the sulfonamide and catalytic residues (e.g., Arg/Lys). MD simulations (GROMACS) can assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What experimental approaches address discrepancies in biological activity across assays?

If cytotoxicity varies between cell lines:

- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify secondary targets.

- Metabolic stability : Test hepatic microsome clearance (human vs. rodent) to rule out pharmacokinetic artifacts . Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can regioselectivity challenges during isoxazole functionalization be mitigated?

Employ directing groups (e.g., boronic esters) or transition-metal catalysis (Pd/Cu) for selective C–H activation at the 5-position of the isoxazole. For example, Suzuki-Miyaura coupling with 3-methoxyphenylboronic acid under inert atmosphere (N) ensures high regiocontrol .

Methodological Notes

- Synthetic reproducibility : Always pre-dry solvents (e.g., molecular sieves for DMF) and use freshly distilled reagents to avoid hydrolysis of sulfonyl chlorides .

- Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC to confirm quaternary carbons and avoid misassignment of aromatic protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.